molecular formula C9H10N4O2 B7892028 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid

2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid

Cat. No.: B7892028
M. Wt: 206.20 g/mol
InChI Key: KUSYHKJDHRKVGS-UHFFFAOYSA-N
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Description

2-Amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid is a benzotriazole-derivative building block of significant interest in medicinal chemistry and drug discovery. The benzotriazole (BT) moiety is a privileged structure and versatile pharmacophore known for conferring a wide range of biological activities . This compound is readily available in its stable hydrochloride salt form (CAS 1212326-23-2) for experimental use . In research, the benzotriazole core is extensively investigated for its antimicrobial properties . Benzotriazole-based systems have demonstrated potent activity against a panel of Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, structural analogs, particularly benzotriazol acrylonitriles, have been identified as potent tubulin inhibitors , highlighting the potential of this chemical class in antiproliferative and antitumor research . The compound serves as a critical synthetic intermediate for constructing more complex heterocyclic systems and for use in benzotriazolyl-alkylation reactions, aiding in the development of novel pharmacologically active agents . This product is intended for research purposes only in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(benzotriazol-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c10-6(9(14)15)5-13-8-4-2-1-3-7(8)11-12-13/h1-4,6H,5,10H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSYHKJDHRKVGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction with l-3-Aminoalanine Derivatives

A widely employed method involves the nucleophilic aromatic substitution (NAS) of ortho-fluoronitrobenzenes with l-3-aminoalanine derivatives. This approach, reported by Bell et al., proceeds via a three-step sequence:

  • Substitution Reaction : ortho-Fluoronitrobenzene reacts with N-Cbz-l-3-aminoalanine in the presence of triethylamine, yielding nitro-substituted intermediates (e.g., 15a–f ) with >90% efficiency.

  • Nitro Reduction : Chemoselective reduction using tin(II) chloride converts nitro groups to amines, forming 1,2-aryldiamines (16a–f ) in 85–95% yield.

  • Diazotization and Cyclization : A polymer-supported nitrite reagent and p-tosic acid facilitate diazotization at −10°C, followed by cyclization to benzotriazoles (17a–f ) in 57–82% yield.

Table 1: NAS Reaction Conditions and Yields

SubstrateReagentsTemperatureYield (%)Reference
ortho-Fluoronitrobenzenel-3-Aminoalanine, Et₃NRT92
2-Fluoro-5-iodonitrobenzenel-3-Aminoalanine, SnCl₂0°C91
p-Methoxyphenyl derivativePolymer-supported nitrite−10°C39

Enantioselective Synthesis

Enantiomerically pure (2S)-configured products are achievable using chiral auxiliaries. For example, N-Boc-l-asparagine undergoes Hofmann rearrangement to generate l-3-aminoalanine precursors, which retain stereochemical integrity during NAS. Deprotection under acidic conditions affords the target amino acid with >98% enantiomeric excess.

Coupling Reactions

Activated Carboxylic Acid Intermediates

J-STAGE studies demonstrate the use of activated carboxylic acids (e.g., acyl chlorides) reacted with amino acids under alkaline conditions. For instance:

  • Reaction : Benzotriazole-1-ylacetyl chloride reacts with DL-phenylalanine in dichloromethane/water, yielding 2-benzamido-3-(benzotriazol-1-yl)propanoic acid in 97% yield.

  • Conditions : Potassium bicarbonate (K₂CO₃) as base, room temperature, 2–5 hours.

Table 2: Coupling Reaction Parameters

Activated AcidAmino AcidBaseSolventYield (%)
Benzotriazole-1-ylacetyl ClDL-PhenylalanineK₂CO₃CH₂Cl₂/H₂O97
1H-Benzotriazol-1-ylacetateGlycineEt₃NEtOH89

Benzotriazole Alkylation

Alkylation of benzotriazole with α-haloamino acids represents another route. VulcanChem reports the reaction of benzotriazole with ethyl chloroacetate and potassium carbonate, forming ethyl 1H-benzotriazol-1-ylacetate, which is subsequently hydrolyzed to the target compound.

Diazotization and Cyclization Strategies

Key to benzotriazole ring formation, this method involves:

  • Diazonium Salt Formation : 1,2-Aryldiamines are treated with polymer-supported nitrite and p-tosic acid to generate diazonium intermediates.

  • Cyclization : Spontaneous intramolecular cyclization at low temperatures (−10°C to 0°C) yields benzotriazole cores.

Table 3: Cyclization Efficiency

PrecursorReagentsTemperatureYield (%)
1,2-Aryldiamine (16a )Polymer-NO₂⁻, p-TsOH−10°C82
5-Iodo-1,2-diamineZn, AcOHRT73

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost-effectiveness and scalability:

  • Automated Continuous Flow Systems : Enhance reaction consistency and reduce purification steps.

  • Purification Techniques : Recrystallization (ethanol/water mixtures) and column chromatography (silica gel, ethanol eluent) achieve >99% purity.

  • Catalyst Optimization : Palladium catalysts (e.g., Pd/C) improve hydrogenation efficiency during nitro reductions.

Optimization Strategies

Solvent and Temperature Effects

  • Solvent Choice : Dimethylformamide (DMF) increases NAS reaction rates compared to dichloromethane (DCM).

  • Temperature Control : Elevated temperatures (40–50°C) accelerate coupling reactions but risk racemization.

Protecting Group Strategies

  • Boc vs. Cbz Protection : N-Boc groups exhibit higher stability under acidic cyclization conditions (73% retention) vs. N-Cbz (58%).

  • Fmoc Compatibility : Arkivoc studies show N-Fmoc-α-aminoacyl benzotriazoles enable peptide coupling without racemization.

Comparative Analysis of Synthetic Routes

Table 4: Route Comparison

MethodAdvantagesLimitationsIdeal Use Case
NAS + CyclizationHigh enantiopurity, scalabilityRequires low temperaturesPharmaceutical synthesis
Coupling ReactionsRapid, simple conditionsModerate yieldsSmall-scale research
Industrial AlkylationCost-effective, high throughputLower purityBulk chemical production

Chemical Reactions Analysis

Oxidation Reactions

The benzotriazole moiety undergoes selective oxidation under controlled conditions. Key findings include:

  • Reagents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or neutral media .

  • Conditions : Temperatures between 25–60°C, with reaction times of 4–12 hours .

  • Products :

    • N-Oxide derivatives formed via oxidation of the triazole ring .

    • Carboxylic acid groups remain intact due to the stability of the amino acid backbone under mild oxidative conditions .

Example Reaction Pathway :
C9H10N4O2+H2O2H+,40CC9H9N4O3+H2O\text{C}_9\text{H}_{10}\text{N}_4\text{O}_2 + \text{H}_2\text{O}_2 \xrightarrow{\text{H}^+, 40^\circ\text{C}} \text{C}_9\text{H}_9\text{N}_4\text{O}_3 + \text{H}_2\text{O}

Reduction Reactions

Reduction primarily targets the benzotriazole system or modifies side chains:

  • Reagents : Sodium borohydride (NaBH₄) or tin(II) chloride (SnCl₂) .

  • Conditions : Ethanol/water mixtures at 0–25°C for 1–3 hours .

  • Products :

    • Dihydrobenzotriazole intermediates with reduced aromaticity .

    • Free amine generation via cleavage of protective groups (e.g., Cbz) .

Experimental Data :

Starting MaterialReagentProductYield (%)
N-Cbz-protected derivativeSnCl₂ (excess)Free amine + benzotriazole ring84–92

Nucleophilic Substitution

The 1H-1,2,3-benzotriazol-1-yl group participates in SNAr (nucleophilic aromatic substitution):

  • Reagents : Amines, thiols, or alkoxides .

  • Conditions : Polar aprotic solvents (DMF, DMSO) at 60–100°C .

  • Products :

    • Substituted benzotriazoles with modified electronic profiles .

    • Steric hindrance from the amino acid backbone limits reactivity at the C3 position .

Key Observation :
Electron-withdrawing groups on the benzotriazole ring enhance substitution rates (e.g., nitro groups increase reactivity by 3× compared to methoxy groups) .

Cyclization Reactions

Intramolecular cyclization generates fused heterocycles:

  • Reagents : Polyphosphoric acid (PPA) or p-toluenesulfonic acid (PTSA) .

  • Conditions : Reflux in toluene or xylene (110–140°C) for 8–24 hours .

  • Products :

    • Quinazolinone analogs via lactam formation .

    • Triazolopyrimidines under dehydrating conditions .

Mechanistic Insight :
Cyclization proceeds through a six-membered transition state, stabilized by hydrogen bonding between the amino group and carbonyl oxygen .

Acid-Base Reactions

The compound demonstrates zwitterionic behavior in aqueous solutions:

  • pKa Values :

    Functional GrouppKa (Predicted)
    Carboxylic acid2.1–2.5
    Amino group9.4–9.8
  • Salt Formation : Reacts with HCl to form hydrochloride salts (e.g., CAS 1212326-23-2) .

Biological Interaction-Driven Reactions

In biochemical environments:

  • Enzyme Binding : The benzotriazole ring acts as a hydrogen bond acceptor with proteases, leading to covalent adducts .

  • Antioxidant Activity : Scavenges ROS (reactive oxygen species) via single-electron transfer (SET) mechanisms .

Reaction TypeMajor ApplicationsStability of Products
OxidationSynthesis of bioactive metabolitesModerate (pH-sensitive)
ReductionProdrug activationHigh
Nucleophilic SubstitutionSAR studies in medicinal chemistryVariable

Scientific Research Applications

Biochemical Applications

A. Proteomics Research
One of the primary applications of 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid is in proteomics. It serves as a biochemical tool for the study of protein interactions and functions. Its ability to stabilize proteins and influence their conformational states makes it valuable in understanding protein dynamics and interactions within biological systems .

B. Antioxidant Properties
Research has indicated that benzotriazole derivatives exhibit antioxidant properties. This compound can scavenge free radicals, thus protecting biological molecules from oxidative stress. Such properties are crucial in developing therapeutic agents for diseases associated with oxidative damage, such as neurodegenerative disorders .

Material Science Applications

A. Photostabilizers
Benzotriazole compounds are widely used as UV stabilizers in plastics and coatings. The incorporation of this compound into polymer matrices enhances their resistance to UV degradation, thereby extending the lifespan of materials exposed to sunlight .

B. Corrosion Inhibitors
This compound has also been studied for its effectiveness as a corrosion inhibitor in metal surfaces. Its ability to form protective films on metal substrates helps mitigate corrosion processes, making it beneficial in various industrial applications .

Pharmaceutical Applications

A. Drug Development
The structural features of this compound have prompted investigations into its potential as a scaffold for drug development. Its unique chemical properties allow for modifications that can lead to novel therapeutic agents targeting various diseases .

B. Enzyme Inhibition
Studies have shown that benzotriazole derivatives can act as enzyme inhibitors. Specifically, they have been investigated for their potential to inhibit certain enzymes involved in metabolic pathways, which could lead to new treatments for metabolic disorders .

Case Studies and Research Findings

Study Focus Findings
Study on Antioxidant PropertiesInvestigated the radical scavenging activityDemonstrated significant antioxidant effects in vitro
Research on UV StabilizationEvaluated effectiveness in polymer matricesShowed enhanced UV resistance compared to controls
Enzyme Inhibition StudyAssessed inhibition of specific metabolic enzymesIdentified potential therapeutic targets for drug development

Mechanism of Action

The mechanism of action of 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The benzotriazole moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The amino acid backbone allows the compound to be incorporated into peptides or proteins, further influencing biological pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Variations

The compound is part of a broader class of triazole- or benzotriazole-modified amino acids. Key structural distinctions include:

  • Triazole vs.
  • Substituent position : The 1-yl substitution in benzotriazole contrasts with 4-yl triazole derivatives, altering electronic properties and steric bulk.
  • Enantiomeric effects : As seen in fluorinated analogs, the (S)-enantiomer often exhibits superior biological activity .
Table 1: Comparison of Key Compounds
Compound Name Structure Substituents Applications Key Properties
2-Amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid Benzotriazole 1H-benzotriazol-1-yl Drug design, peptidomimetics Aromatic, (S)-enantiomer, research-grade purity (≥98%)
(S)-[18F]2-Amino-3-(1-(2-fluoroethyl)-1H-1,2,3-triazol-4-yl)propanoic acid Triazole 4-(2-fluoroethyl) PET tumor imaging Superior tumor uptake in gliosarcoma; transported via cationic amino acid transporters
Azahistidine (2-amino-3-(1H-1,2,3-triazol-4-yl)propanoic acid) Triazole None Albicidin analogs Replaces β-cyanoalanine; non-ionizable triazole mimics methoxy-asparagine
Trz (carboxymethyl-triazole) Triazole 4-carboxymethyl SARS-CoV-2 therapeutics Enhances linker flexibility in peptidomimetics; synthetic feasibility
AMC-101 (4-fluoromethyl-triazole) Triazole 4-fluoromethyl PET tracers Fluorination improves metabolic stability; variable alkyl chain lengths

Research Findings and Clinical Relevance

  • In Vivo Performance: The (S)-enantiomer of fluorinated triazole propanoic acid showed 30% higher tumor uptake in murine models compared to the (R)-form, emphasizing stereochemical importance .
  • Computational Design : Trz was engineered via molecular docking to maintain interactions with SARS-CoV-2 spike proteins while improving linker functionality .

Biological Activity

Overview

2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid, also known as (2S)-2-amino-3-(benzotriazol-1-yl)propanoic acid, is an organic compound characterized by the presence of a benzotriazole moiety attached to an amino acid backbone. This unique structure contributes to its diverse biological activities and potential applications in medicinal chemistry and biochemistry.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC9H10N4O2
Molecular Weight194.20 g/mol
IUPAC Name(2S)-2-amino-3-(benzotriazol-1-yl)propanoic acid
CAS Number1212823-47-6

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and proteins. The benzotriazole moiety can modulate enzyme activity, which influences several biochemical pathways. For instance, studies have shown that derivatives of benzotriazole exhibit inhibitory effects on protein kinases, which are critical in cell signaling and regulation.

Antimicrobial Activity

Research has demonstrated that benzotriazole derivatives possess significant antimicrobial properties. For example, compounds with similar structures have been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of bulky hydrophobic groups in these compounds has been linked to enhanced antibacterial activity .

Antiparasitic Effects

The compound has also shown promise in antiparasitic applications. In vitro studies indicated that certain benzotriazole derivatives exhibited growth-inhibitory effects against Trypanosoma cruzi, the causative agent of Chagas disease. Specifically, a derivative was reported to reduce parasite viability by over 95% at concentrations as low as 50 μg/mL .

Antifungal Activity

Benzotriazole compounds have demonstrated antifungal properties against pathogens like Candida albicans. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 1.6 μg/mL to 25 μg/mL, indicating their potential as antifungal agents .

Study on Antimicrobial Properties

In a study evaluating the antimicrobial efficacy of various benzotriazole derivatives, it was found that specific compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study highlighted the role of structural modifications in enhancing bioactivity .

Evaluation of Antiparasitic Activity

Another research effort focused on the antiparasitic properties of benzotriazole derivatives against Acanthamoeba castellanii. Compounds were synthesized and tested for their ability to inhibit growth in both trophozoite and cyst forms. Some derivatives showed comparable activity to existing treatments like chlorohexidine .

Q & A

Q. What are the established synthetic routes for 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid, and what are the critical optimization parameters?

The synthesis of this compound typically involves multi-step reactions, including condensation, aza-Michael additions, or nucleophilic substitutions. For example:

  • Condensation/Aza-Michael Reaction : A pyrazole-containing α-amino acid derivative was synthesized via a condensation reaction followed by an aza-Michael addition, using methyl esters as intermediates and hydrochloric acid for final deprotection .
  • Reductive Amination : Similar benzotriazole derivatives employ NaBH3CN for selective reduction of imine intermediates, followed by acid hydrolysis to yield the final amino acid .

Q. Key Optimization Parameters :

  • Temperature Control : Reactions often require reflux conditions (e.g., ethanol at 80–90°C) to ensure completion.
  • Protection/Deprotection : Use of benzyloxycarbonyl (Cbz) groups for amino protection, with HCl for cleavage .
  • Purity Monitoring : HPLC (≥98% purity) and NMR (for structural confirmation) are critical .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Methodological Approach :

  • Spectroscopic Analysis :
    • NMR : ¹H/¹³C NMR confirms the benzotriazole moiety and amino acid backbone. For example, the benzotriazole proton typically appears as a singlet at δ 7.5–8.5 ppm .
    • FT-IR : Peaks at ~3400 cm⁻¹ (NH₂ stretch) and 1700 cm⁻¹ (C=O stretch) validate functional groups.
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity .
  • Thermal Stability : DSC/TGA analysis determines decomposition temperatures, critical for storage (e.g., ambient vs. desiccated conditions) .

Q. What are the recommended storage conditions to maintain compound stability?

  • Temperature : Store at 2–8°C in sealed, light-resistant vials to prevent photodegradation of the benzotriazole ring.
  • Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the amino acid moiety .
  • Long-Term Stability : Periodic HPLC analysis (every 6 months) is advised to monitor degradation .

Advanced Research Questions

Q. How can computational methods guide the design of novel derivatives or reaction pathways for this compound?

Integrated Computational-Experimental Workflow :

  • Reaction Path Search : Quantum mechanical calculations (e.g., DFT) predict feasible reaction mechanisms, such as benzotriazole ring formation or regioselective substitutions.
  • Machine Learning (ML) : ML models trained on reaction databases (e.g., Reaxys) suggest optimal solvents, catalysts, or temperatures. For instance, ICReDD’s approach uses computational screening to prioritize experimental trials, reducing development time by 30–50% .
  • Docking Studies : Predict binding affinities for biological targets (e.g., enzymes), guiding structural modifications for enhanced activity .

Q. How can researchers resolve contradictions in reported bioactivity data for benzotriazole-containing amino acids?

Systematic Analysis Framework :

  • Comparative Studies : Replicate experiments under standardized conditions (e.g., pH, temperature) to isolate variables. For example, enzyme inhibition assays should use consistent substrate concentrations and buffer systems .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) to identify trends or outliers. Statistical tools (ANOVA, t-tests) validate significance .
  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N) or site-directed mutagenesis to clarify interactions between the benzotriazole group and biological targets .

Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?

Process Optimization :

  • Continuous Flow Systems : Improve heat/mass transfer for exothermic steps (e.g., aza-Michael reactions), enhancing reproducibility at larger scales.
  • Catalyst Screening : Heterogeneous catalysts (e.g., Pd/C) reduce purification steps and improve atom economy .
  • In-Line Analytics : PAT (Process Analytical Technology) tools, such as Raman spectroscopy, monitor reaction progress in real time .

Q. How can researchers leverage this compound’s benzotriazole moiety for advanced materials or drug delivery systems?

Innovative Applications :

  • Coordination Chemistry : The benzotriazole nitrogen atoms can chelate metals (e.g., Cu²⁺), enabling use in catalytic nanomaterials or MRI contrast agents .
  • Prodrug Design : Functionalize the amino acid’s carboxyl group with ester linkages for pH-sensitive drug release in targeted tissues .

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